molecular formula C18H16N2 B11854032 4-Ethyl-N-(quinolin-2-ylmethylene)aniline CAS No. 88346-80-9

4-Ethyl-N-(quinolin-2-ylmethylene)aniline

Cat. No.: B11854032
CAS No.: 88346-80-9
M. Wt: 260.3 g/mol
InChI Key: VQQFFNDTLQGSQG-UHFFFAOYSA-N
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Description

4-Ethyl-N-(quinolin-2-ylmethylene)aniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is synthesized from 4-ethyl aniline and 2-quinolinecarboxaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-(quinolin-2-ylmethylene)aniline involves the condensation reaction between 4-ethyl aniline and 2-quinolinecarboxaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 4-ethyl aniline and 2-quinolinecarboxaldehyde.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

4-Ethyl-N-(quinolin-2-ylmethylene)aniline has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit unique photophysical properties, such as luminescence.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound is used in the development of materials with specific optical properties, such as light-emitting diodes (LEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-(quinolin-2-ylmethylene)aniline involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, the compound can bind to DNA or proteins, potentially disrupting their normal function. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(quinolin-2-ylmethylene)aniline: Similar structure but with a methyl group instead of an ethyl group.

    4-Chloro-N-(quinolin-2-ylmethylene)aniline: Similar structure but with a chloro group instead of an ethyl group.

    4-Bromo-N-(quinolin-2-ylmethylene)aniline: Similar structure but with a bromo group instead of an ethyl group.

Uniqueness

4-Ethyl-N-(quinolin-2-ylmethylene)aniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. The ethyl group can affect the compound’s solubility, stability, and ability to form complexes with metal ions. These differences can make it more suitable for specific applications compared to its analogues.

Properties

CAS No.

88346-80-9

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C18H16N2/c1-2-14-7-10-16(11-8-14)19-13-17-12-9-15-5-3-4-6-18(15)20-17/h3-13H,2H2,1H3

InChI Key

VQQFFNDTLQGSQG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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